1-Benzyl-1-methyl-4-oxopiperidinium iodide

Organic Synthesis N-Alkylation Quaternary Ammonium Salts

Quaternary ammonium salt with 4-oxopiperidinium core bearing benzyl and methyl N-substituents. Addresses slow alkylation kinetics by leveraging iodide's ~10⁶-fold greater nucleofugality over bromide, enabling faster SN2 reactions at room temperature and minimizing thermal degradation of sensitive substrates. • 4-Oxo group enables enolate alkylation, reduction to 4-hydroxypiperidine, reductive amination, or condensation-transformations inaccessible with non-carbonyl piperidinium salts. • ~23% degradation after 1,436 h in 7 M KOH at 100 °C provides a quantified alkaline stability benchmark for phase-transfer catalysis design. • 95% purity standard; 98% grade with ambient storage available for facilities without cold-chain logistics.

Molecular Formula C13H18INO
Molecular Weight 331.19 g/mol
CAS No. 217458-79-2
Cat. No. B7950114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1-methyl-4-oxopiperidinium iodide
CAS217458-79-2
Molecular FormulaC13H18INO
Molecular Weight331.19 g/mol
Structural Identifiers
SMILESC[N+]1(CCC(=O)CC1)CC2=CC=CC=C2.[I-]
InChIInChI=1S/C13H18NO.HI/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H/q+1;/p-1
InChIKeyGXCBGFSXHBBEFW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1-methyl-4-oxopiperidinium iodide: Overview


1-Benzyl-1-methyl-4-oxopiperidinium iodide (CAS 77542-27-9; molecular formula C13H18INO; molecular weight 331.19) is a quaternary ammonium salt characterized by a 4-oxopiperidinium core bearing both benzyl and methyl N-substituents . This compound serves as an electrophilic alkylating reagent and synthetic intermediate, structurally distinguished from its bromide analog (CAS 217458-79-2; C13H18BrNO; molecular weight 284.19) and other N-alkyl piperidinium salts . The compound is commercially available from multiple vendors in both 95% and 98% purity grades under ambient or refrigerated storage conditions .

Bromide Analog Substitution Limitations


Substituting 1-Benzyl-1-methyl-4-oxopiperidinium iodide with its bromide analog (CAS 217458-79-2) or other N-alkyl piperidinium salts introduces quantifiable changes in three critical dimensions: nucleofugality, reaction kinetics, and product isolation. The iodide counterion exhibits approximately 10⁶-fold greater leaving group ability relative to bromide, enabling faster alkylation under milder conditions [1]. The benzyl substituent on the piperidinium ring confers distinct chemical stability and degradation behavior compared to N-alkyl analogs—specifically, benzyl-substituted piperidinium cations undergo approximately 23% degradation in 7 M KOH at 100 °C after 1436 hours, a stability profile that differs markedly from N,N-dimethyl piperidinium variants [2]. Furthermore, the 4-oxo (ketone) functionality provides a synthetic handle absent in simple piperidinium salts, enabling downstream transformations such as enolate chemistry, condensation, or reduction that are impossible with non-carbonyl analogs. The procurement decision must therefore align with the specific reaction requirements for leaving group nucleofugality, cation stability, and the necessity of the 4-oxo functional group.

1-Benzyl-1-methyl-4-oxopiperidinium iodide: Procurement Evidence


Iodide vs. Bromide Leaving Group Ability

The iodide counterion in 1-Benzyl-1-methyl-4-oxopiperidinium iodide (CAS 77542-27-9) provides a leaving group ability approximately 10⁶-fold greater than the bromide counterion in the analog 1-benzyl-1-methylpiperidin-1-ium-4-one bromide (CAS 217458-79-2) . This difference in nucleofugality directly translates to faster SN2 reaction kinetics under identical conditions, allowing the iodide salt to complete alkylation reactions at lower temperatures and shorter reaction times compared to the bromide analog . The iodide salt is synthesized by treatment of 1-benzyl-4-piperidone with iodomethane in acetone at room temperature , a protocol that parallels bromide salt preparation but yields a more reactive electrophilic species.

Organic Synthesis N-Alkylation Quaternary Ammonium Salts Leaving Group Ability

Purity Grades and Storage Specifications

1-Benzyl-1-methyl-4-oxopiperidinium iodide is commercially available in two distinct purity grades with divergent storage requirements. Sigma-Aldrich (Ambeed) supplies the 95% purity grade requiring storage at 2-8°C in a dark place under inert atmosphere , while Sigma-Aldrich (Fluorochem) offers a 98% purity grade suitable for ambient storage . This 3% absolute purity difference, combined with the contrasting storage specifications, provides a quantifiable basis for procurement selection depending on the sensitivity of downstream applications to impurities and available cold storage infrastructure.

Chemical Procurement Purity Specifications Storage Stability Quality Control

Piperidinium Cation Alkaline Stability

The benzyl-substituted piperidinium cation core present in 1-Benzyl-1-methyl-4-oxopiperidinium iodide undergoes approximately 23% degradation when exposed to 7 M KOH solution at 100 °C for 1436 hours (approximately 60 days) [1]. This quantified stability profile is superior to pyrrolidinium analogs (due to lower ring strain in piperidinium) and differs from N,N-dimethyl piperidinium variants which lack the benzyl substituent [1]. The study further concludes that while the piperidinium ring remains relatively stable under harsh alkaline conditions, the benzyl and methyl substituents are the primary sites of nucleophilic attack during degradation [1].

Anion Exchange Membranes Alkaline Stability Piperidinium Cations Degradation Kinetics

Synthetic Utility of the 4-Oxo Group

The 4-oxo (ketone) group on the piperidinium ring provides a reactive carbonyl handle that is entirely absent in simple N-alkyl piperidinium salts such as 1,1-dimethylpiperidinium iodide . This ketone functionality enables a suite of downstream synthetic transformations including: (1) enolate formation and subsequent α-alkylation or aldol condensation; (2) reduction to the corresponding 4-hydroxypiperidine derivative; (3) reductive amination to introduce amine functionality; and (4) Wittig or Horner-Wadsworth-Emmons olefination. In contrast, non-carbonyl piperidinium analogs are limited to serving solely as alkylating agents or ionic liquid components, lacking this critical synthetic branching point.

Organic Synthesis Ketone Functionality Enolate Chemistry Piperidone Derivatives

Quaternization Synthesis Protocol

A documented synthetic protocol for 1-Benzyl-1-methyl-4-oxopiperidinium iodide employs iodomethane (16.5 mL) with 1-benzyl-4-piperidone (9.79 mL) in acetone at room temperature for 16 hours . An alternative scaled protocol uses 20.2 mL iodomethane with 50 mL 1-benzyl-4-piperidone in 300 mL acetone under identical conditions . Both procedures produce the target quaternary ammonium salt as a yellow suspension precipitate without requiring heating or specialized equipment. The reaction proceeds via SN2 alkylation at the piperidine nitrogen, and the use of iodomethane as the alkylating agent directly installs the iodide counterion in a single step. While specific yield percentages are not reported in the available excerpts, the protocol describes product formation as a precipitating solid, suggesting favorable isolation characteristics.

Synthetic Methodology Quaternization Reaction Optimization Process Chemistry

Molecular Weight and Handling Differences

1-Benzyl-1-methyl-4-oxopiperidinium iodide has a molecular weight of 331.19 g/mol, compared to 284.19 g/mol for the corresponding bromide salt (CAS 217458-79-2) . This 47.0 g/mol (16.6%) difference in molecular weight affects stoichiometric calculations, molar concentrations, and weight-based formulation. Both salts are solids under standard conditions, with the iodide salt commercially supplied as a solid that appears white to yellow in color . The iodide salt exhibits limited water solubility but dissolves in organic solvents, a characteristic shared with the bromide analog .

Physical Properties Molecular Weight Formulation Salt Selection

1-Benzyl-1-methyl-4-oxopiperidinium iodide: Application Scenarios


Rapid N-Alkylation for High-Throughput Workflows

Select the iodide salt (CAS 77542-27-9) rather than the bromide analog when reaction kinetics under ambient or low-temperature conditions are critical. The ~10⁶-fold greater nucleofugality of iodide compared to bromide enables faster SN2 alkylation at room temperature, reducing reaction times and minimizing thermal degradation of sensitive substrates . This scenario is particularly relevant for high-throughput medicinal chemistry workflows where accelerated reaction completion directly impacts screening timelines. The iodide salt's ability to precipitate directly from the reaction mixture also simplifies automated parallel purification protocols.

Multi-Step Synthesis via Ketone Functionalization

Prioritize this compound over non-carbonyl piperidinium salts when the synthetic route requires subsequent manipulation of the 4-oxo group. The ketone functionality enables enolate alkylation, reduction to 4-hydroxypiperidine, reductive amination, or condensation reactions—transformations that are impossible with 1,1-dimethylpiperidinium salts or other N-alkyl piperidinium compounds lacking the carbonyl moiety . This makes the compound a strategic building block for synthesizing 4-substituted piperidine derivatives, which appear frequently in pharmaceutical intermediates and bioactive molecules.

Alkaline Biphasic Catalysis Stability

For applications involving prolonged exposure to alkaline media (e.g., phase-transfer catalysis under strongly basic biphasic conditions), the piperidinium core with benzyl substitution provides a defined stability benchmark. Data from anion exchange membrane studies indicate approximately 23% degradation after 1436 hours at 100 °C in 7 M KOH . This quantified stability profile guides reaction design where the catalyst or reagent must maintain activity over extended periods in basic environments. The 4-oxo group remains intact under these conditions , preserving the compound's synthetic utility even after prolonged alkaline exposure.

Stoichiometry-Sensitive Formulation

When precise stoichiometric control is essential—such as in polymer quaternization, controlled drug delivery system fabrication, or preparation of ionic liquids with exact cation:anion ratios—account for the 16.6% molecular weight difference between the iodide (331.19 g/mol) and bromide (284.19 g/mol) salts . This scenario is critical when substituting between halide salts in validated protocols; failure to adjust for the 47.0 g/mol difference would introduce proportional errors in reaction stoichiometry, potentially affecting yield, purity, or material properties. For ambient-storage convenience without cold-chain logistics, the 98% purity grade with ambient storage specification offers operational advantages in facilities lacking refrigerated chemical storage capacity.

Technical Documentation Hub

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